molecular formula C12H10ClN B1596719 (3'-Chlorobiphenyl-3-YL)amine CAS No. 56763-55-4

(3'-Chlorobiphenyl-3-YL)amine

Cat. No. B1596719
CAS RN: 56763-55-4
M. Wt: 203.67 g/mol
InChI Key: GXRVJJBIJVHXOO-UHFFFAOYSA-N
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Description

“(3’-Chlorobiphenyl-3-YL)amine” is a chemical compound with the empirical formula C12H11Cl2N . It has a molecular weight of 240.13 .


Molecular Structure Analysis

The molecular structure of “(3’-Chlorobiphenyl-3-YL)amine” is represented by the SMILES string NC1=CC(C2=CC=CC(Cl)=C2)=CC=C1 . The InChI key for this compound is JEOZJBKHTNUXSQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(3’-Chlorobiphenyl-3-YL)amine” is a solid . Its molecular weight is 240.13 , and its empirical formula is C12H11Cl2N .

Scientific Research Applications

Synthesis and Characterization

  • Complex Synthesis : Feng et al. (2000) synthesized a complex by condensing tris(2-aminoethyl)amine with 2,6-diformyl-4-chlorophenol, characterizing it through elemental analyses and spectroscopy, which provides insights into the potential of (3'-Chlorobiphenyl-3-yl)amine derivatives in coordinating with metal ions for various applications Feng et al., 2000.

  • Amination Reactions : The role of (3'-Chlorobiphenyl-3-yl)amine in amination reactions is highlighted in research by Grasa et al. (2001), who explored nucleophilic carbenes as catalyst modifiers in amination processes, showcasing the versatility of this compound in facilitating complex chemical reactions Grasa et al., 2001.

Material Science Applications

  • Polymer Science : Amirnasr et al. (2001) synthesized Co(III) complexes that include (3'-Chlorobiphenyl-3-yl)amine derivatives, studying their structures and potential applications in material science, particularly in the development of novel polymers and materials Amirnasr et al., 2001.

  • Photoredox Catalysis : Ociepa et al. (2018) developed a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives, showcasing innovative applications in synthetic chemistry and material science Ociepa et al., 2018.

Environmental and Analytical Chemistry

  • Environmental Sampling : Bagheri et al. (2008) utilized an amino-functionalized polymer synthesized from (3'-Chlorobiphenyl-3-yl)amine derivatives for headspace solid-phase microextraction of chlorophenols from environmental samples, demonstrating the compound's utility in analytical and environmental chemistry Bagheri et al., 2008.

Safety And Hazards

“(3’-Chlorobiphenyl-3-YL)amine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is recommended to avoid release to the environment . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

3-(3-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRVJJBIJVHXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373896
Record name 3'-Chloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Chlorobiphenyl-3-YL)amine

CAS RN

56763-55-4
Record name 3'-Chloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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